molecular formula C21H22N4O5S2 B11624522 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B11624522
M. Wt: 474.6 g/mol
InChI Key: IFFJUTIUKVYXKF-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone moiety and a butanoic acid side chain. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly targeting enzymes or receptors influenced by morpholino and thiolactone functionalities. Its synthesis typically involves condensation reactions between pyrido[1,2-a]pyrimidine derivatives and thiazolidinone precursors under acidic or microwave-assisted conditions .

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

4-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C21H22N4O5S2/c1-13-4-5-16-22-18(23-7-9-30-10-8-23)14(19(28)25(16)12-13)11-15-20(29)24(21(31)32-15)6-2-3-17(26)27/h4-5,11-12H,2-3,6-10H2,1H3,(H,26,27)/b15-11-

InChI Key

IFFJUTIUKVYXKF-PTNGSMBKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCOCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCOCC4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves multiple steps. One common method includes the condensation of 7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl)butanoic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could provide specific benefits.

    Industry: The compound’s properties make it a candidate for use in the development of new materials with specialized functions.

Mechanism of Action

The mechanism by which 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents/Functional Groups Key Differences References
Target Compound Pyrido[1,2-a]pyrimidin-4-one 7-Methyl, 2-morpholino, butanoic acid chain, thioxothiazolidinone Butanoic acid enhances hydrophilicity
7-Methyl-2-morpholino-3-(Z)-propyl derivative Pyrido[1,2-a]pyrimidin-4-one 3-Propyl group, thioxothiazolidinone Shorter alkyl chain reduces solubility
(S)-13c (phenylpropanoic acid derivative) Benzimidazole/Pyrazole hybrid 4-Methoxyphenyl, phenylpropanoic acid, thioxothiazolidinone Methoxy group introduces electron-donating effects
(S)-13g (nitrophenyl derivative) Benzimidazole/Pyrazole hybrid 4-Nitrophenyl, phenylpropanoic acid, thioxothiazolidinone Nitro group adds electron-withdrawing properties

Key Observations:

The butanoic acid chain differentiates the target from shorter-chain derivatives (e.g., propyl in ), likely improving aqueous solubility and bioavailability.

Stereochemical Considerations: The Z-configuration of the methylene group in the thioxothiazolidinone ring is conserved across analogs, suggesting its necessity for maintaining structural integrity and activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Solubility (Predicted) Spectral Signatures (IR, NMR) References
Target Compound Not reported Not reported Moderate in polar solvents C=O (1702 cm⁻¹), C=S (1230 cm⁻¹), Morpholino (1107 cm⁻¹)
(S)-13c 122–124 48 Low in water O-H (3279 cm⁻¹), C=O (1702 cm⁻¹)
(S)-13g 90–92 67 Moderate in DMSO N=O (1337 cm⁻¹), C=S (1230 cm⁻¹)

Key Findings:

  • Melting Points : Lower melting points in nitro-substituted analogs (e.g., 90–92°C for (S)-13g) suggest reduced crystallinity compared to methoxy derivatives (122–124°C for (S)-13c) .
  • Synthetic Yields : Higher yields for nitro-substituted compounds (67% for (S)-13g) may reflect favorable reaction kinetics under acidic conditions .

Biological Activity

The compound 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid , also known by its CAS number 505079-01-6 , is a complex organic molecule with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H20N4O5S2
  • Molar Mass : 460.53 g/mol
  • Density : 1.55 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 567.8 ± 60.0 °C (predicted)
  • pKa : 4.09 ± 0.10 (predicted)

Structural Features

The compound features a pyrido[1,2-a]pyrimidine core linked to a thiazolidine moiety, which is known for its diverse biological activities. The morpholino group enhances solubility and bioavailability, making it a candidate for various pharmacological applications.

Anticancer Activity

Research has shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. In particular, the compound has demonstrated activity against various cancer cell lines, including breast carcinoma (MCF-7) and others. Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, such as the estrogen receptor and EGFR, indicating potential as a targeted therapy for hormone-dependent cancers .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with cancer and other degenerative diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been identified as an inhibitor of several enzymes critical in disease processes:

  • Dihydrofolate Reductase : Implicated in cancer cell proliferation.
  • Glucosidase : Relevant in diabetes management.
  • Threonine Tyrosine Kinase (TTK) : Associated with cell cycle regulation.

These inhibitory effects suggest potential applications in both oncology and metabolic disorders .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized several derivatives of the compound and tested their efficacy against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent .

Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of the compound against established antioxidants like ascorbic acid and trolox. The results indicated that the compound's antioxidant capacity was comparable to these standards, suggesting its utility in formulations aimed at combating oxidative stress-related diseases .

Study 3: Enzyme Inhibition Profile

A comprehensive enzyme inhibition study revealed that the compound effectively inhibited dihydrofolate reductase with an IC50 value indicating strong binding affinity. This positions it as a promising candidate for further development in cancer therapeutics targeting folate metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.